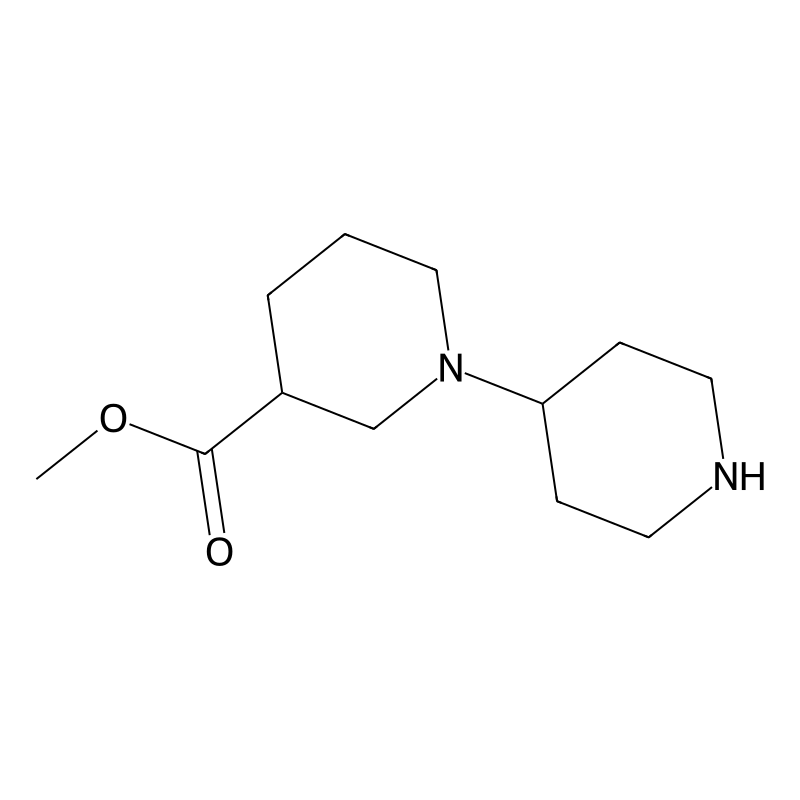Methyl 1,4'-bipiperidine-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 1,4'-bipiperidine-3-carboxylate (CAS RN: 889952-13-0) is a small molecule containing two piperidine rings linked by a three-carbon chain with a methyl ester group attached at the third carbon. Limited information is available regarding its origin or specific significance in scientific research. However, compounds with similar structures have been explored for various applications [].
Molecular Structure Analysis
The key feature of the molecule is the presence of two piperidine rings. Piperidines are six-membered rings containing a nitrogen atom. The 1,4'- designation indicates that the piperidine rings are connected at the first and fourth carbons relative to the nitrogen atom in each ring. The third carbon in the chain bridges the two piperidine rings and holds a methyl ester group (CH3COO-). This functional group can participate in various chemical reactions.
Chemical Reactions Analysis
- Hydrolysis: The ester group is susceptible to hydrolysis (reaction with water) under acidic or basic conditions. This would lead to the formation of methyl alcohol and 1,4'-bipiperidine-3-carboxylic acid [].
CH3OCO(CH2)3N(C6H10N)CH2CH2CH2COOH + H2O -> CH3OH + HOOC(CH2)3N(C6H10N)CH2CH2CH2COOH- Amidation: The carboxylic acid group (if formed through hydrolysis) could react with amines to form amides [].
Physical And Chemical Properties Analysis
- Physical State: Likely a solid at room temperature.
- Solubility: Potentially soluble in organic solvents like dichloromethane, chloroform, or methanol. Solubility in water would depend on the presence of charged groups (e.g., after hydrolysis).
- Melting Point and Boiling Point: No data available.








